(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-4-5(7)2-9(8-4)3-6(10)11/h2H,3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRXQTJYEXJDQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256936 | |
| Record name | 1H-Pyrazole-1-acetic acid, 4-bromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512810-02-5 | |
| Record name | 1H-Pyrazole-1-acetic acid, 4-bromo-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512810-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-1-acetic acid, 4-bromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds.
Bromination: The bromine atom is introduced at the 4-position of the pyrazole ring using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Acetic Acid Substitution: The acetic acid moiety is introduced via nucleophilic substitution reactions, often using chloroacetic acid or its derivatives.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
(4-Bromo-3-methyl-1H-pyrazol-1-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of (4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes. For example, its inhibitory effect on liver alcohol dehydrogenase is attributed to its ability to bind to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis . The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues.
Comparison with Similar Compounds
Electronic and Steric Effects
Solubility and Bioavailability
- Acetic Acid vs. Ester Derivatives : Esters (e.g., methyl or ethyl esters in ) exhibit higher membrane permeability due to reduced polarity, whereas the carboxylic acid form (target compound) offers better aqueous solubility for ionic interactions.
- Phenoxy Linkers: Compounds with phenoxy groups () show reduced solubility in aqueous media but improved binding to aromatic-rich biological targets.
Biological Activity
(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound with a unique structure that includes a pyrazole ring substituted at the 4-position with bromine and at the 3-position with a methyl group, alongside an acetic acid moiety. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry.
The molecular formula of this compound is C₆H₇BrN₂O₂, with a molecular weight of 219.04 g/mol. Its structural features contribute to its reactivity and interaction with biological systems, making it a subject of interest for further research.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory properties. It has been shown to inhibit liver alcohol dehydrogenase, which plays a crucial role in alcohol metabolism. This inhibition could have implications for therapeutic strategies targeting alcohol-related disorders .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been highlighted in several studies. Pyrazole derivatives are known for their ability to inhibit enzymes involved in inflammatory pathways. For instance, specific derivatives have demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium . The mechanism involves modulation of signaling pathways and gene expression, leading to reduced inflammation at the cellular level.
Antimicrobial Activity
This compound has shown promise as an antibacterial and antifungal agent. Studies suggest that compounds within this class can effectively inhibit microbial growth by targeting specific enzymes or pathways essential for microbial survival.
Cytotoxicity Against Cancer Cells
Preliminary investigations into the cytotoxic effects of this compound against various cancer cell lines have yielded encouraging results. The compound exhibits selective cytotoxicity, potentially making it a candidate for further development in cancer therapeutics .
Mechanistic Studies
Molecular docking studies have been employed to elucidate the binding affinity of this compound to various biological targets. These studies help predict interactions with proteins involved in inflammation and microbial resistance, providing insights into its mechanism of action and guiding future modifications to enhance efficacy.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Bromo-3-methylpyrazole | Similar pyrazole ring | Exhibits strong antifungal activity |
| 5-Methylpyrazole | Methyl group at the 5-position | Known for its neuroprotective effects |
| 4-Bromoacetophenone | Contains an acetophenone group | Exhibits significant anti-cancer activity |
| 3-Methylpyrazole | Methyl group at the 3-position | Displays anti-inflammatory properties |
The unique combination of bromination and acetic acid functionality in this compound may enhance its biological activity compared to other pyrazole derivatives, suggesting targeted therapeutic applications not achievable with other similar compounds .
Q & A
Q. What are the common synthetic routes for (4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis often involves functionalization of pyrazole precursors. For example, triazenylpyrazole intermediates can react with azido(trimethyl)silane under acidic conditions (e.g., trifluoroacetic acid) to introduce azide groups, followed by purification via flash chromatography (cyclohexane/ethyl acetate gradients). Key steps include temperature control (e.g., 0°C to 50°C) and monitoring via TLC . Optimizing stoichiometry (e.g., 7.5 equivalents of azide reagent) and solvent choice (methylene chloride) improves yield and purity.
Q. How is this compound characterized spectroscopically?
Methodological Answer: Characterization typically employs:
- 1H/13C NMR : Peaks at δ 7.74 (pyrazole-H) and δ 161.5 (carboxylic acid C=O) confirm substitution patterns .
- IR Spectroscopy : Strong bands at ~2129 cm⁻¹ (azide stretch) and ~1681 cm⁻¹ (ester/acid C=O) validate functional groups .
- HRMS : Exact mass analysis (e.g., [M]+ at m/z 349.0169) ensures molecular integrity .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of halogenated pyrazole derivatives, and how are they addressed?
Methodological Answer: Halogen atoms (e.g., bromine) introduce heavy-atom effects, complicating X-ray diffraction. SHELX software (e.g., SHELXL) is widely used for refinement due to its robustness in handling high-resolution data and twinned crystals. Key strategies include:
Q. How can computational methods resolve contradictions in experimental data (e.g., NMR vs. X-ray)?
Methodological Answer: Discrepancies between solution-state NMR and solid-state X-ray structures often arise from conformational flexibility. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can model dynamic equilibria in solution. For example, rotational barriers of the acetic acid side chain may explain NMR peak splitting absent in static crystal structures .
Q. What strategies improve the biological activity of pyrazole-acetic acid derivatives in drug discovery?
Methodological Answer: Structure-activity relationship (SAR) studies highlight:
- Substitution at C3/C5 : Bromine enhances electrophilicity for nucleophilic targets (e.g., enzyme active sites) .
- Carboxylic acid bioisosteres : Replacing -COOH with tetrazole or acyl-sulfonamide groups improves metabolic stability .
- Hybridization : Incorporating triazole or thiadiazole moieties (e.g., via Click chemistry) enhances binding affinity .
Analytical and Mechanistic Questions
Q. How do solvent and pH affect the tautomeric equilibrium of this compound?
Methodological Answer: In polar aprotic solvents (e.g., DMSO), the pyrazole ring favors the 1H-tautomer, stabilized by intramolecular hydrogen bonding with the acetic acid group. Acidic conditions (pH < 4) protonate the carboxylic acid, shifting tautomerism toward the 2H-form, as observed via variable-pH NMR .
Q. What are the limitations of mass spectrometry in quantifying trace impurities in this compound?
Methodological Answer: While HRMS identifies major impurities (e.g., dehalogenated byproducts), low-abundance species (e.g., <0.1%) require orthogonal methods:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
